1-(3-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(3-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic organic compound that features a benzimidazole moiety and a chlorophenoxy group. Compounds with these structural motifs are often investigated for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-bromo-1-(3-chlorophenoxy)propane in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic anhydride.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenoxy)-3-(1H-benzimidazol-1-yl)propan-2-ol: Lacks the ethyl group, which may affect its biological activity.
1-(4-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol: The position of the chlorine atom is different, potentially altering its reactivity and interactions.
1-(3-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol: Bromine instead of chlorine, which may influence its chemical properties.
Uniqueness
1-(3-chlorophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol is unique due to the specific combination of its functional groups, which can confer distinct biological and chemical properties
Properties
IUPAC Name |
1-(3-chlorophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-18-20-16-8-3-4-9-17(16)21(18)11-14(22)12-23-15-7-5-6-13(19)10-15/h3-10,14,22H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFSPAIIKVUVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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